molecular formula C10H10O3 B3056402 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde CAS No. 71128-83-1

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde

Cat. No.: B3056402
CAS No.: 71128-83-1
M. Wt: 178.18 g/mol
InChI Key: MHSIFDSGOLPDRK-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.189 g/mol It is a derivative of benzene, featuring two aldehyde groups and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde typically involves the formylation of 2-methoxy-5-methylbenzene. One common method is the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Methoxy-5-methylbenzene-1,3-dicarboxylic acid.

    Reduction: 2-Methoxy-5-methylbenzene-1,3-dimethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity. The methoxy group may also influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methyl-1,3-benzenedicarboxaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    2,5-Dimethoxybenzene-1,4-dicarboxaldehyde: Features two methoxy groups and different positioning of the aldehyde groups.

    4-tert-Butyl-2,6-diformylphenol: Contains tert-butyl and hydroxyl groups along with aldehyde groups.

Uniqueness

2-Methoxy-5-methylbenzene-1,3-dicarbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both methoxy and aldehyde groups provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

2-methoxy-5-methylbenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-8(5-11)10(13-2)9(4-7)6-12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSIFDSGOLPDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364192
Record name 2-methoxy-5-methylbenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71128-83-1
Record name 2-methoxy-5-methylbenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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